molecular formula C9H6ClF3O2 B1411942 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1602903-70-7

4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1411942
CAS No.: 1602903-70-7
M. Wt: 238.59 g/mol
InChI Key: VLSLPHLNCQNPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties

  • Aluminum and Zinc Quinolates : The synthesis of aluminum and zinc complexes using 4-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde resulted in materials with high thermal stability and improved processability. These complexes emitted blue-green light, showing potential for optoelectronic applications (Barberis & Mikroyannidis, 2006).

Organic Synthesis and Catalysis

  • Oxidation of Benzyl Alcohol : A study focused on the selective oxidation of benzyl alcohol to benzaldehyde using this compound as a catalyst. This process holds importance in the pharmaceutical and perfumery industries (Sharma, Soni, & Dalai, 2012).

Analytical Chemistry Applications

  • HPLC-Fluorescence Determination : The use of this compound as a fluorogenic labelling reagent in HPLC for the separation of chlorophenols demonstrates its utility in analytical chemistry, particularly for pharmaceutical analysis (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Material Science and Nanotechnology

  • Synthesis of Nanoporous Materials : The synthesis of fluorinated microporous polyaminals using this compound has been reported. These materials showed enhanced surface areas and potential for CO2 adsorption, suggesting applications in environmental remediation (Li, Zhang, & Wang, 2016).

Properties

IUPAC Name

4-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLPHLNCQNPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.